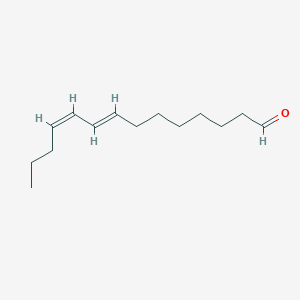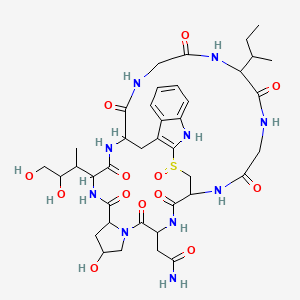
Thiazole-5-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole-5-boronic acid is a boronic acid derivative that features a thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: Thiazole-5-boronic acid can be synthesized through several methods. One common approach involves the lithiation of 2-bromothiazole followed by boronation with triisopropyl borate and subsequent transesterification with pinacol in the presence of acetic acid . Another method includes the reaction of thiocarboxylic acids with α-haloketones in the presence of ammonium acetate under refluxing acetic acid conditions .
Industrial Production Methods: While specific industrial production methods for thiazol-5-ylboronic acid are not extensively documented, the general principles of boronic acid synthesis apply. These typically involve the use of borate esters derived from boric acid through dehydration with alcohols .
化学反応の分析
Types of Reactions: Thiazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for boronic acids but can occur under specific conditions.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, particularly at the C-2 and C-5 positions of the thiazole ring.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles.
Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.
Major Products: The major products formed from these reactions include various substituted thiazoles and biaryl compounds, which are valuable intermediates in organic synthesis .
科学的研究の応用
Thiazole-5-boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of thiazol-5-ylboronic acid primarily involves its role as a Lewis acid, facilitating various chemical reactions. In biological systems, thiazole derivatives can interact with enzymes and receptors, influencing biochemical pathways. For example, thiazole-containing drugs can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects .
類似化合物との比較
Thiazole: A parent compound with a similar structure but lacking the boronic acid group.
Benzothiazole: Contains a fused benzene ring, offering different reactivity and applications.
Oxazole: Similar to thiazole but with an oxygen atom instead of sulfur.
Uniqueness: Thiazole-5-boronic acid is unique due to the presence of both the thiazole ring and the boronic acid group, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in cross-coupling reactions makes it particularly valuable in organic synthesis .
特性
CAS番号 |
942190-81-0 |
|---|---|
分子式 |
C3H4BNO2S |
分子量 |
128.95 g/mol |
IUPAC名 |
1,3-thiazol-5-ylboronic acid |
InChI |
InChI=1S/C3H4BNO2S/c6-4(7)3-1-5-2-8-3/h1-2,6-7H |
InChIキー |
OPMGYPOENUJLEM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=CS1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Calix[4]arene-bis(t-octylbenzo-crown-6)](/img/structure/B8270593.png)








